An In-Depth Technical Guide to the Core Properties of 3,1-Benzoxazepines
An In-Depth Technical Guide to the Core Properties of 3,1-Benzoxazepines
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 3,1-benzoxazepine scaffold is a heterocyclic compound of growing interest in medicinal chemistry. While comprehensive experimental data for the parent 3,1-benzoxazepine molecule is scarce in publicly available literature, numerous studies on its derivatives have revealed a range of promising biological activities, particularly in the realm of oncology. This guide provides a detailed overview of the fundamental properties, synthesis, and known biological effects of 3,1-benzoxazepine derivatives, serving as a foundational resource for researchers in drug discovery and development. Due to the limited data on the unsubstituted parent compound, this document focuses on the properties and activities of its substituted analogues.
Physicochemical Properties of 3,1-Benzoxazepine and Its Derivatives
The core 3,1-benzoxazepine structure consists of a benzene (B151609) ring fused to a seven-membered oxazepine ring.[1] Basic computed properties for the parent molecule are available; however, experimental data such as melting and boiling points have not been widely reported.[1][2] The properties of substituted 3,1-benzoxazepines can vary significantly based on the nature and position of the functional groups.
Table 1: Computed Physicochemical Properties of 3,1-Benzoxazepine
| Property | Value | Source |
| Molecular Formula | C₉H₇NO | PubChem[1] |
| Molecular Weight | 145.16 g/mol | PubChem[1] |
| IUPAC Name | 3,1-benzoxazepine | PubChem[1] |
| CAS Number | 15123-59-8 | PubChem[1] |
| XLogP3-AA | 1.9 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 0 | PubChem[1] |
| Exact Mass | 145.052763847 Da | PubChem[1] |
| Topological Polar Surface Area | 21.6 Ų | PubChem[1] |
Table 2: Experimental Properties of Selected 3,1-Benzoxazepine Derivatives
| Derivative | Molecular Formula | Melting Point (°C) | Reference |
| A bis-1,3-Benzoxazepine derivative | C₃₄H₂₄N₂O₆S | 190-192 | Oriental Journal of Chemistry[3] |
| Another bis-1,3-Benzoxazepine derivative | C₃₃H₂₄N₂O₆ | 196-198 | Oriental Journal of Chemistry[3] |
| A third bis-1,3-Benzoxazepine derivative | C₃₃H₂₄N₂O₆ | 202-204 | Oriental Journal of Chemistry[3] |
Synthesis of 3,1-Benzoxazepine Derivatives
A common method for the synthesis of 3,1-benzoxazepine derivatives involves the iodocyclization of C-allylanilines with isocyanates. This approach provides a route to various substituted 3,1-benzoxazepines in moderate yields.[4]
Representative Experimental Protocol: Synthesis of 3,1-Benzoxazepine Derivatives via Iodocyclization[4]
This protocol describes a general procedure for the synthesis of 3,1-benzoxazepine derivatives.
Materials:
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C-allylaniline derivative
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Phenylisocyanate
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Iodine
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Tetrahydrofuran (THF)
Procedure:
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To a solution of the C-allylaniline derivative in THF, add phenylisocyanate.
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Stir the reaction mixture for one hour at room temperature to facilitate the in situ formation of the corresponding N,N'-diarylurea.
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Add iodine to the reaction mixture.
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Continue stirring until the reaction is complete (monitored by TLC).
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Upon completion, quench the reaction and perform an aqueous work-up.
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Extract the product with a suitable organic solvent.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography to obtain the desired 3,1-benzoxazepine derivative.
Diagram 1: Synthesis of 3,1-Benzoxazepine Derivatives
Caption: General workflow for the synthesis of 3,1-benzoxazepine derivatives.
Spectroscopic Characterization
The structural elucidation of 3,1-benzoxazepine derivatives is typically achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
NMR Spectroscopy
Proton (¹H) and Carbon-¹³ (¹³C) NMR spectroscopy are crucial for confirming the structure of 3,1-benzoxazepine derivatives. Key diagnostic signals include those for the protons and carbons within the heterocyclic ring and the aromatic system. For instance, in some bis-1,3-benzoxazepine derivatives, the proton signal for the CH group within the oxazepine ring appears in the range of 8.49-8.61 ppm.[3] The corresponding carbon signal for this CH group is observed around 114.64-114.65 ppm.[3]
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying characteristic functional groups. In various 1,3-benzoxazepine derivatives, characteristic peaks include those for C=O (lactone and lactam), C-H (aromatic and aliphatic), and C-O stretching vibrations. For example, in some bis-1,3-benzoxazepine derivatives, the C=O stretching vibrations for the lactone and lactam groups appear around 1711-1716 cm⁻¹ and 1667-1684 cm⁻¹, respectively.[3]
Biological Activity and Potential Therapeutic Applications
Several studies have highlighted the potential of 3,1-benzoxazepine derivatives as anticancer agents.[4] The cytotoxic effects of these compounds have been evaluated against various cancer cell lines.
Table 3: Cytotoxic Activity of Selected 3,1-Benzothiazepine/Benzoxazepine Derivatives
| Compound | Cell Line | IC₅₀ (µg/mL) | Reference |
| 4h (a benzothiazepine (B8601423) derivative) | HL-60 | Moderate Activity | RSC Advances[4] |
| 4i (a benzothiazepine derivative) | HL-60 | 2.1 | RSC Advances[4] |
| 4i (a benzothiazepine derivative) | HT-29 | Good Activity | RSC Advances[4] |
Note: The referenced study synthesized both 3,1-benzothiazepines and 3,1-benzoxazepines and evaluated their antitumoral activity. The specific IC₅₀ values provided are for the benzothiazepine analogues, which share a similar structural framework with the synthesized benzoxazepines.
Mechanism of Action: Apoptosis Induction
Some benzoxazepine derivatives have been shown to induce apoptosis in cancer cells. This programmed cell death is a key mechanism for the elimination of cancerous cells. Studies on related benzoxazepine structures have indicated that they can induce apoptosis through the activation of caspases and Bax, while downregulating the anti-apoptotic protein Bcl-2.[5] This suggests a potential mechanism of action for the anticancer effects of 3,1-benzoxazepine derivatives.
Diagram 2: Proposed Apoptotic Pathway
Caption: Proposed mechanism of apoptosis induction by benzoxazepine derivatives.
Conclusion and Future Directions
The 3,1-benzoxazepine scaffold represents a promising area for the development of novel therapeutic agents, particularly in oncology. While data on the parent compound is limited, research into its derivatives has demonstrated significant biological activity. Future research should focus on the synthesis and characterization of a wider range of 3,1-benzoxazepine derivatives to establish a more comprehensive structure-activity relationship. Further elucidation of their mechanisms of action will be crucial for the rational design of more potent and selective drug candidates. The development of a robust and high-yielding synthesis for the parent 3,1-benzoxazepine would be a significant step forward in fully exploring the potential of this heterocyclic system.
References
- 1. 3,1-Benzoxazepine | C9H7NO | CID 12517336 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. Synthesis Development, Spectroscopy Characterizations, and Molecular Docking Study of Some New Bis-1,3-Oxazepine and Bis-1,3-Benzoxazepine Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 4. scispace.com [scispace.com]
- 5. Identification of some benzoxazepines as anticancer agents inducing cancer cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
